Product packaging for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol(Cat. No.:CAS No. 70498-85-0)

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Cat. No.: B3056335
CAS No.: 70498-85-0
M. Wt: 204.22 g/mol
InChI Key: ANSWMLLZOJSFNN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a versatile pyrazole derivative of high interest in medicinal and synthetic chemistry. The compound features a hydroxymethyl group at the 3-position, which can serve as a key handle for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules . The benzyl group at the 1-position is a common structural motif known to influence the pharmacokinetic properties of drug candidates. As a scaffold, this compound is primarily used in research and development for constructing targeted libraries for high-throughput screening. Potential applications include its use as a precursor in developing enzyme inhibitors or biologically active agents, though its specific mechanism of action is dependent on the final synthesized molecule. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B3056335 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol CAS No. 70498-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-(hydroxymethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-10-6-11(15)13(12-10)7-9-4-2-1-3-5-9/h1-6,12,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSWMLLZOJSFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500799
Record name 2-Benzyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70498-85-0
Record name 2-Benzyl-5-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1 Benzyl 3 Hydroxymethyl 1h Pyrazol 5 Ol

Tautomerism of the Pyrazol-5-ol Moiety

Pyrazol-5-ones and their corresponding tautomeric forms, pyrazol-5-ols, represent a classic example of prototropic tautomerism, a phenomenon extensively studied due to its implications for chemical reactivity and biological activity. For 1-substituted pyrazol-5-ones, three principal tautomeric forms are generally considered: the OH form (a 5-hydroxypyrazole), the NH form (a pyrazolin-5-one), and the CH form (a pyrazolin-5-one where the mobile proton is on the carbon at position 4). The equilibrium between these forms is a dynamic process influenced by various internal and external factors.

The determination of the predominant tautomeric structure of pyrazol-5-ol derivatives in different states is achieved through a combination of experimental techniques and theoretical calculations. X-ray crystallography provides unambiguous structural information in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.

For instance, studies on the closely related compound 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that in the solid state, it exists exclusively as the 1-phenyl-1H-pyrazol-3-ol tautomer, forming dimers through intermolecular hydrogen bonds. researchgate.net In solution, the equilibrium is more complex. NMR studies (¹H, ¹³C, and ¹⁵N) reveal that in nonpolar solvents such as chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), the compound predominantly exists as the hydrogen-bonded pyrazol-3-ol dimers. In contrast, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), it is present as the monomeric 1H-pyrazol-3-ol form. researchgate.net

Theoretical studies employing Density Functional Theory (DFT) are also utilized to model the keto and enol forms and predict their relative stabilities. These calculations can evaluate thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to determine the tautomeric equilibrium constants (Keq) in the gas phase and in various solvent media. semanticscholar.org For many pyrazolone (B3327878) derivatives, spectral data combined with DFT analyses have confirmed that the keto-enol equilibrium can heavily favor one form over the other depending on the specific substitution pattern and the medium. semanticscholar.org

Tautomer Investigation TechniqueKey Findings for Pyrazol-5-ol DerivativesReference(s)
X-ray Crystallography Provides definitive structure in the solid state; often reveals the enol (OH) form stabilized by intermolecular hydrogen bonding. researchgate.net
Solution NMR Spectroscopy Reveals the predominant tautomer in solution; chemical shifts are sensitive to the tautomeric form and solvent interactions. researchgate.net
Solid-State NMR Spectroscopy Complements X-ray data to confirm the structure in the solid phase. researchgate.net
DFT Calculations Predicts the relative thermodynamic stability of tautomers in different environments (gas phase, various solvents). semanticscholar.org

The delicate balance of the keto-enol tautomerism in pyrazol-5-ol systems is significantly influenced by both the electronic nature of the substituents on the ring and the characteristics of the solvent.

Substituent Effects: The electronic properties of substituents at various positions on the pyrazole (B372694) ring can alter the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the acidity and basicity of the ring nitrogens and the hydroxyl proton, thereby shifting the equilibrium. For example, in 3,5-disubstituted pyrazoles, electron-withdrawing substituents have been found to stabilize the 3-tautomer in crystalline forms. mdpi.com The benzyl (B1604629) group at the N1 position and the hydroxymethyl group at the C3 position in 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol are expected to play a crucial role in determining its preferred tautomeric form.

Solvent Effects: The solvent environment is a critical determinant of tautomeric preference due to its polarity and its ability to engage in hydrogen bonding. mdpi.com

Polarity: An increase in solvent polarity can increase the interaction between the solute and solvent, stabilizing the more polar tautomer. mdpi.com

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the pyrazole derivative, disrupting the self-association (dimerization) often seen with the OH-form in nonpolar solvents and potentially favoring other tautomeric forms. researchgate.net In contrast, nonpolar aprotic solvents tend to favor the enol (OH) form, which can be stabilized by the formation of intermolecularly hydrogen-bonded dimers. researchgate.net In polar aprotic solvents like DMSO, the OH-form may still predominate but as monomers due to strong solute-solvent hydrogen bonds. researchgate.net

The general trend observed is that the stability of both keto and enol tautomers can increase with rising solvent polarity, while intramolecular hydrogen bonds may become weaker. mdpi.com

FactorInfluence on Tautomeric Equilibrium of Pyrazol-5-olsReference(s)
Substituents Electron-withdrawing or electron-donating groups alter the electronic distribution in the ring, stabilizing one tautomer over another. mdpi.com
Solvent Polarity Higher polarity generally increases solute-solvent interactions, which can favor the more polar tautomer. mdpi.com
Solvent Hydrogen Bonding Protic solvents can disrupt solute self-association, while nonpolar solvents may favor hydrogen-bonded dimers of the OH-form. researchgate.net

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the C3 position of this compound is a primary alcohol, making it a versatile handle for a variety of chemical transformations. Its reactivity allows for the synthesis of a wide range of derivatives with modified properties.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde (a carbonyl derivative) or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Pyrazole rings are generally stable towards oxidation, allowing for selective transformation of the side chain. umich.edu

Oxidation to Aldehyde: The synthesis of pyrazole-3-carbaldehydes can be achieved through the oxidation of the corresponding 3-hydroxymethylpyrazoles. umich.edu This partial oxidation requires mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, can fully oxidize the hydroxymethyl group to a carboxylic acid. The resulting 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid is a valuable intermediate for further derivatization, such as the formation of esters and amides. chemimpex.com The synthesis of related pyrazole-3-carboxylic acids is a well-established field, often involving the conversion of the acid to its more reactive acid chloride, which can then react with various nucleophiles.

The hydroxyl group of the C3-hydroxymethyl substituent can readily undergo esterification and etherification reactions.

Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxymethyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These pyrazole ester derivatives are of interest as they can possess unique biological activities. mdpi.commdpi.com

Etherification: Ether derivatives can be synthesized, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The synthesis of 3-methoxy-4-substituted pyrazole derivatives from alcohol precursors has been reported, demonstrating the feasibility of this transformation. researchgate.net

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, derivatization typically begins with its conversion into a better leaving group, such as a tosylate, mesylate, or a halide.

Conversion to Halide: The alcohol can be converted to a 3-(chloromethyl)pyrazole using reagents like thionyl chloride (SOCl₂) or to a 3-(bromomethyl)pyrazole with phosphorus tribromide (PBr₃).

Nucleophilic Substitution: Once converted, the resulting 3-(halomethyl)pyrazole becomes an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles—such as amines, thiols, cyanides, and azides—can displace the halide to introduce new functional groups at the methylene (B1212753) carbon. For example, 4-(chloromethyl)pyrazole derivatives have been shown to react with thiols to form thioethers. mdpi.com Similarly, iodomethylpyrazoles can be displaced by even weak nucleophiles like acetate (B1210297) ions. researchgate.net This pathway is a powerful method for the synthesis of diverse pyrazole derivatives containing functionalities such as α-aminomethyl, α-thiomethyl, or α-cyanomethyl groups. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System

The pyrazole ring is an interesting case of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts both electron-rich and electron-deficient characteristics to the ring, allowing it to react with both electrophiles and nucleophiles. The reactivity of the pyrazole ring is significantly influenced by the nature and position of substituents.

Pyrazoles are considered π-excessive aromatic systems, which generally favors electrophilic substitution reactions. The presence of two nitrogen atoms, however, deactivates the ring towards electrophilic attack compared to pyrrole. The lone pair of electrons on the pyrrole-like nitrogen atom is involved in the aromatic sextet, while the pyridine-like nitrogen has its lone pair in an sp² orbital in the plane of the ring. nih.gov This pyridine-like nitrogen is generally the site of protonation and alkylation.

The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on the reaction conditions and the substituents present. In N-unsubstituted pyrazoles, the C4 position is the most susceptible to electrophilic attack due to its higher electron density. However, in N1-substituted pyrazoles, such as this compound, the C4 position remains the primary site for electrophilic substitution. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly when activated by strongly electron-withdrawing groups. These groups reduce the electron density of the ring, making it more susceptible to attack by nucleophiles.

The presence of a hydroxyl group at the C5 position in this compound is of particular significance. This compound can exist in several tautomeric forms, including the 1H-pyrazol-5-ol, the pyrazol-5-one, and the zwitterionic form. The pyrazolone tautomer is particularly important as it possesses a reactive exocyclic C4 position that can readily undergo condensation reactions with aldehydes and ketones. jmchemsci.com This reactivity is a key feature in the synthesis of various pyrazole derivatives. For instance, the condensation of pyrazolones with aromatic aldehydes is a common method for producing benzylidene derivatives. jmchemsci.com

Position Predicted Reactivity Influencing Factors
N1Blocked by benzyl groupSteric hindrance and lack of a proton prevent further substitution.
N2Basic siteThe pyridine-like nitrogen is susceptible to protonation and coordination with Lewis acids.
C3SubstitutedThe hydroxymethyl group influences the electronic properties of the ring.
C4Most reactive site for electrophilic substitutionActivated by the C5-hydroxyl group and generally the preferred site for electrophiles in N1-substituted pyrazoles.
C5Site of tautomerismThe hydroxyl group allows for tautomerization to the pyrazolone form, which has its own distinct reactivity.

Influence of the N-Benzyl Substituent on Ring and Side-Chain Reactivity

The N-benzyl substituent in this compound has a significant impact on both the reactivity of the pyrazole ring and the side chains. The benzyl group is primarily an electron-withdrawing group through an inductive effect, but it can also participate in resonance.

The presence of the benzyl group on the N1 nitrogen atom has several important consequences:

Prevents Tautomerism: The N-benzyl group prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. This locks the molecule into the this compound form (and its other tautomers not involving the N1 proton).

Directs Electrophilic Substitution: By occupying the N1 position, the benzyl group directs electrophilic substitution primarily to the C4 position of the pyrazole ring.

The influence of the N-benzyl substituent on the reactivity of the hydroxymethyl side chain is less direct. The primary reactivity of the hydroxymethyl group will be that of a primary alcohol, including oxidation to an aldehyde or carboxylic acid, and esterification or etherification reactions. The electronic environment of the pyrazole ring, as influenced by the N-benzyl group, could have a minor effect on the acidity of the hydroxyl proton and the reaction rates of the side chain.

The following table summarizes the key influences of the N-benzyl substituent:

Feature Influence of N-Benzyl Substituent
Ring Reactivity Prevents annular tautomerism. Directs electrophilic substitution to the C4 position. Provides steric hindrance at N2 and C5. Weakly deactivates the ring towards electrophilic attack.
Side-Chain Reactivity Minimal direct electronic influence on the hydroxymethyl group's reactivity. The overall molecular structure may influence accessibility to the side chain.

Based on a comprehensive search of available scientific literature, there is insufficient specific information on the coordination chemistry and catalytic applications of the exact compound “this compound” to generate a thorough and scientifically accurate article as per the requested outline.

The field of pyrazole and pyrazolone coordination chemistry is extensive, with numerous derivatives being utilized as ligands for various metal complexes and catalytic applications. pen2print.orgresearchgate.netnih.gov Research has explored their roles in oxidation, polymerization, and cooperative catalysis. researchgate.netnih.gov However, detailed studies focusing specifically on the coordination modes, structural characteristics, and catalytic behavior of metal complexes derived from this compound are not prominently documented in the public domain.

Therefore, it is not possible to provide a detailed, research-backed article that adheres strictly to the provided outline and focuses solely on this specific chemical compound without resorting to generalization from other pyrazole derivatives, which would violate the core instructions of the request.

Coordination Chemistry and Catalytic Applications of 1 Benzyl 3 Hydroxymethyl 1h Pyrazol 5 Ol Derivatives

Immobilization and Heterogenization of Catalytic Systems

The heterogenization of homogeneous catalysts, including those derived from 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, is a critical step in translating their efficacy from laboratory-scale synthesis to industrial applications. The primary motivation for immobilization is the simplification of catalyst separation from the reaction mixture, which in turn facilitates catalyst recycling, reduces product contamination, and enhances process sustainability. Several strategies have been developed for the heterogenization of catalytic systems, many of which are applicable to pyrazole-based catalysts.

One common approach involves the covalent attachment of the catalyst to a solid support. For a catalyst derived from this compound, the hydroxymethyl group at the 3-position and the hydroxyl group at the 5-position (in its tautomeric form) offer convenient handles for immobilization. These functional groups can react with a suitably functionalized solid support, such as silica (B1680970), alumina, or various polymers. For instance, silica-supported catalysts have been noted for their cost-effectiveness and accessibility in organic reactions. acs.org The hydroxyl groups of the pyrazole (B372694) ligand could be anchored onto silica gel that has been pre-treated to introduce reactive groups like isocyanates or chlorosilanes. This method ensures a strong, covalent bond that minimizes leaching of the catalyst into the reaction medium.

Another strategy is the encapsulation or entrapment of the catalytic complex within the pores of a porous material. Metal-Organic Frameworks (MOFs) are particularly well-suited for this purpose due to their high surface area and tunable porosity. A catalytic complex of this compound could be synthesized within the pores of a MOF, effectively trapping it while still allowing reactants and products to diffuse. This approach has been successfully demonstrated for other pyrazole synthesis catalysts, such as immobilized lipases on MOFs. nih.gov

The choice of support material can significantly influence the catalytic activity and stability of the immobilized system. Supports can range from inorganic oxides to organic polymers and carbon-based materials. For example, bimetallic Cu-Ni nanoparticles have been supported on materials like MIL-101 (a chromium-based MOF), titanium dioxide, and carbon for catalytic oxidations, with the support's acidity and surface area impacting performance. mdpi.com

The following table summarizes potential immobilization strategies for catalysts derived from this compound, based on established methods for related compounds.

Immobilization Strategy Support Material Attachment Chemistry Potential Advantages Potential Challenges
Covalent BondingSilica (SiO2), Alumina (Al2O3)Reaction of pyrazole's -OH groups with functionalized supportStrong catalyst-support interaction, minimal leachingPotential for reduced catalytic activity due to steric hindrance
EncapsulationMetal-Organic Frameworks (MOFs)In-situ synthesis or physical entrapmentHigh catalyst loading, protection of the active siteDiffusion limitations for bulky substrates
AdsorptionActivated Carbon, ZeolitesPhysisorption or chemisorptionSimple preparation methodCatalyst leaching can be significant
Polymer GraftingPolystyrene, PolyacrylatesGrafting of pyrazole-containing monomersHigh stability, tunable propertiesSwelling of the polymer support in organic solvents

Structure-Activity Relationships in Pyrazole-Catalyst Systems

The catalytic performance of metal complexes derived from pyrazole ligands is intricately linked to the electronic and steric properties of the substituents on the pyrazole ring. For this compound, the key substituents influencing its coordination chemistry and subsequent catalytic activity are the benzyl (B1604629) group at the N1 position, the hydroxymethyl group at the C3 position, and the hydroxyl group at the C5 position. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more efficient and selective catalysts.

The N1-substituent plays a significant role in modulating the electron density of the pyrazole ring and, consequently, the donor properties of the coordinating nitrogen atom. The benzyl group is a relatively bulky and electron-donating substituent (via induction). In a study on pyrazole-based inhibitors, the introduction of a benzyl moiety at the N1 position was well-tolerated and did not significantly reduce inhibitory activity, suggesting its utility as a point for further modification. nih.gov In catalytic applications, altering the electronic nature of the benzyl group, for instance by introducing electron-withdrawing or electron-donating groups on the phenyl ring, can fine-tune the Lewis basicity of the pyrazole. This, in turn, affects the strength of the metal-ligand bond and the reactivity of the catalytic center. For example, electron-withdrawing groups on the benzyl ring would decrease the electron-donating ability of the pyrazole ligand, potentially making the metal center more Lewis acidic and more active in certain catalytic transformations.

The C3 and C5 substituents are also critical in defining the coordination environment around the metal center. The hydroxymethyl group at the C3 position and the hydroxyl group at the C5 position can both participate in coordination, potentially leading to the formation of bidentate or even polydentate ligands. This chelation effect can enhance the stability of the metal complex. The hydroxyl groups can also act as proton-responsive sites, which can be involved in metal-ligand cooperation during catalysis. mdpi.com For instance, the deprotonation of these hydroxyl groups can increase the electron donation to the metal center, thereby influencing its catalytic activity.

The steric bulk of the substituents can also have a profound impact on catalytic selectivity, particularly in asymmetric catalysis. While the benzyl group is moderately bulky, the introduction of larger groups at this position could create a chiral pocket around the metal center, which could be exploited for enantioselective transformations.

The following table outlines the expected influence of structural modifications to this compound on its catalytic properties, based on general principles of coordination chemistry and catalysis.

Structural Modification Position Expected Effect on Electronic Properties Expected Effect on Steric Properties Potential Impact on Catalytic Activity/Selectivity
Electron-withdrawing group on benzyl ringN1-benzylDecreased electron donation from pyrazole to metalMinimal changeIncreased Lewis acidity of the metal center, potentially enhancing activity in reactions like Friedel-Crafts alkylation.
Electron-donating group on benzyl ringN1-benzylIncreased electron donation from pyrazole to metalMinimal changeDecreased Lewis acidity of the metal center, potentially favoring oxidative addition reactions.
Replacement of benzyl with a bulkier groupN1Similar electronic effect to benzylIncreased steric hindranceMay improve selectivity in asymmetric catalysis by creating a more defined chiral environment.
Modification of the hydroxymethyl groupC3Can alter secondary coordination sphere interactionsCan increase steric bulk near the active siteCould influence substrate approach and product release, thereby affecting turnover frequency and selectivity.
Protection or modification of the hydroxyl groupC5Prevents deprotonation and alters coordination modeCan increase steric bulkMay change the denticity of the ligand and the geometry of the metal complex, leading to different catalytic outcomes.

Computational and Theoretical Investigations of 1 Benzyl 3 Hydroxymethyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic character. These methods can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, DFT studies, often employing the B3LYP functional with a 6-31G+(d,p) basis set, are instrumental in optimizing the molecular geometry and elucidating its electronic properties. windows.netresearchgate.net

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a higher propensity for chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Pyrazole (B372694) Derivative

Parameter Value (eV) Significance
HOMO Energy -6.5 Electron-donating capacity
LUMO Energy -1.2 Electron-accepting capacity

Note: The values in this table are representative and derived from studies on similar pyrazole compounds for illustrative purposes.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be employed to calculate various molecular properties of this compound with high precision. These properties include bond lengths, bond angles, and dipole moments, which are crucial for a comprehensive understanding of the molecule's structure and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, indicate sites for nucleophilic attack. This analysis is vital for understanding how the molecule might interact with biological receptors or other reactants.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and the energy barriers between them.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the conformational landscape, identify the most populated conformations, and analyze the flexibility of different parts of the molecule, such as the benzyl (B1604629) and hydroxymethyl groups. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a protein. researchgate.net

Theoretical Modeling of Tautomeric Equilibria and Energetics

Pyrazol-5-ols are known to exist in different tautomeric forms, which can have distinct chemical and biological properties. clockss.orgresearchgate.net For this compound, three principal tautomers can be considered: the OH-form (this compound), the CH-form (1-Benzyl-3-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1-Benzyl-3-(hydroxymethyl)-2,4-dihydro-3H-pyrazol-3-one).

Computational methods, particularly DFT, can be employed to calculate the relative energies of these tautomers. superfri.org By comparing their energies, it is possible to predict the predominant tautomeric form in different environments, such as in the gas phase or in various solvents. The calculated energy differences provide insights into the position of the tautomeric equilibrium, which is crucial for understanding the molecule's reactivity and its interactions in biological systems. clockss.org

Table 2: Illustrative Relative Energies of Pyrazole Tautomers

Tautomeric Form Relative Energy (kcal/mol)
OH-form 0.0 (Reference)
CH-form +2.5

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the application of computational modeling in determining tautomeric stability.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surfaces of its reactions. This involves identifying the structures of transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

By modeling the step-by-step transformation of reactants into products, computational approaches can provide a detailed understanding of the reaction pathway. This knowledge is invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes.

Transition State Characterization and Reaction Pathway Analysis

Transition state (TS) characterization and reaction pathway analysis are fundamental computational techniques used to elucidate the mechanism of a chemical reaction. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes intermediate structures and high-energy transition states, the latter of which represent the energy barrier that must be overcome for the reaction to proceed.

For pyrazole derivatives, these analyses are crucial for understanding their synthesis and reactivity. numberanalytics.com For example, in a study on the iodine-mediated three-component synthesis of multi-substituted aminopyrazoles, DFT calculations were used to propose a plausible reaction mechanism. tandfonline.com The study calculated the energies of intermediates and transition states to map out the entire reaction pathway. tandfonline.com This type of analysis reveals the feasibility of a proposed mechanism and highlights the rate-determining step of the reaction.

Computational studies on pyrazole tautomerism, the process of proton migration between the two nitrogen atoms, also rely heavily on transition state analysis. The activation energy for this intramolecular proton transfer has been calculated to be in the range of 47.8–55.5 kcal/mol, indicating a significant energy barrier. nih.gov

Table 1: Example of Calculated Energies (kcal/mol) for a Proposed Pyrazole Synthesis Pathway The following data is illustrative and pertains to the synthesis of a multi-substituted aminopyrazole, not this compound. tandfonline.com

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Starting materials0.0
Intermediate 1 Thiosemicarbazide-5.8
Transition State 1 Condensation TS+15.2
Intermediate 2 Cyclization precursor-12.4
Transition State 2 Cyclization TS+21.7
Product Aminopyrazole-35.6

Solvent Effects on Reaction Energetics and Selectivity

The solvent environment can profoundly influence the energetics, stability, and selectivity of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects by treating the solvent as a continuous medium with a defined dielectric constant. nih.govorientjchem.org

These models are particularly important for studying pyrazole derivatives, as solvent polarity can affect tautomeric equilibria. nih.gov The "pyrazol-5-ol" moiety of the target compound can exist in several tautomeric forms (e.g., CH, NH, and OH forms). The relative stability of these tautomers is critical as it dictates the molecule's structure and reactivity. researchgate.net

A computational study on edaravone (B1671096), a pyrazolone (B3327878) derivative, demonstrated the significant impact of solvents on tautomeric stability. nih.gov Using DFT calculations, the study found that while the C-H tautomer was the most stable in all environments, the energy differences between the N-H and O-H tautomers decreased in polar solvents. This is because polar solvents can stabilize more polar tautomers through electrostatic interactions. nih.govorientjchem.org For instance, the energy difference for the N-H tautomer of edaravone relative to the most stable form was 3.44 kcal/mol in nonpolar chloroform (B151607), which decreased to 2.64 kcal/mol in highly polar water. nih.gov

Table 2: Influence of Solvent on the Relative Energies (ΔE in kcal/mol) of Edaravone Tautomers This data is for the related compound Edaravone and illustrates the principle of solvent effects. nih.gov

Tautomer FormChloroform (Nonpolar)Ethanol (B145695) (Polar Protic)Water (Polar Protic)
N-H 3.442.772.64
O-H (Enol) 6.686.686.67

In Silico Studies of Ligand-Receptor Interactions (e.g., in Catalysis)

In silico studies, particularly molecular docking, are computational techniques used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. eurasianjournals.com These methods are instrumental in drug discovery and can provide insights into the mechanisms of enzyme inhibition, which is a form of catalyst modulation. nih.govnih.gov Docking simulations place the ligand into the active site of a receptor and calculate a binding score, which estimates the binding affinity. bohrium.com

While specific catalytic applications involving this compound are not documented in the provided search results, the pyrazole scaffold is a common feature in many enzyme inhibitors. nih.govnih.gov For example, in silico docking studies have been performed on various pyrazole derivatives to explore their potential as anticancer agents by targeting enzymes like human topoisomerase II β or tyrosine kinases. nih.govbohrium.com

In one such study, novel pyrazole derivatives were docked into the active site of human topoisomerase II β. nih.gov The results revealed that the compounds had a strong affinity for the enzyme's active site, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. These interactions are crucial for stabilizing the ligand-receptor complex and achieving potent inhibition. nih.gov Such studies provide a rational basis for designing more effective and selective enzyme inhibitors. nih.gov

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative with Human Topoisomerase II β This data is for a different pyrazole derivative and serves as an illustrative example of ligand-receptor interaction analysis. nih.gov

ParameterValue / Description
Target Enzyme Human Topoisomerase II β
Binding Energy (kcal/mol) -8.5
Key Interacting Residues ASP479, GLU477, SER763, TYR821
Types of Interactions Hydrogen Bonding, Pi-Alkyl, Pi-Cation

Derivatization and Advanced Synthetic Applications As a Versatile Chemical Building Block

Synthesis of Novel Fused and Spiro Heterocyclic Systems

The inherent reactivity of the 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol scaffold, particularly its pyrazol-5-one tautomer, makes it an excellent precursor for the synthesis of various fused and spiro heterocyclic systems. The presence of an active methylene (B1212753) group at the C4 position and the endocyclic nitrogen atom facilitates a variety of cyclization and condensation reactions.

Fused Heterocycles: The pyrazol-5-ol moiety readily participates in reactions with bifunctional electrophiles to yield fused bicyclic structures. A common strategy involves the condensation with α,β-unsaturated carbonyl compounds or active nitriles. For instance, reactions leading to the formation of pyranopyrazoles are well-documented for related pyrazolone (B3327878) structures. These reactions typically proceed through a Michael addition followed by an intramolecular cyclization and dehydration, yielding the stable fused system. The hydroxymethyl group at the C3 position can be further functionalized or may influence the regioselectivity of these cyclization reactions. Similarly, condensation with reagents containing nitrile groups can lead to the formation of pyrazolo[3,4-b]pyridines, a core structure found in many biologically active compounds. researchgate.net Research has also shown the synthesis of selenolo[3,2-c]pyrazoles and furopyrazoles from related 1,3-disubstituted pyrazole (B372694) precursors, highlighting the broad scope of annulation strategies possible with this scaffold. nih.govnih.gov

Spiro Heterocyclic Systems: The construction of spirocycles using this compound typically involves three-component condensation reactions. researchgate.net The active methylene group (C4) of the pyrazolone tautomer can react with an aldehyde or ketone and another nucleophilic species to generate a spirocyclic system with the spiro-atom at the C4 position of the pyrazole ring. For example, condensation with ninhydrin (B49086) and a nitrile in the presence of a base can afford spiro-fused pyran derivatives. researchgate.net The versatility of this approach allows for the creation of a diverse library of complex spiro compounds, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. beilstein-journals.orgmdpi.com

Reaction TypeReagentsResulting Heterocyclic System
Fused System Synthesisα,β-Unsaturated CarbonylsPyrano[2,3-c]pyrazoles
Fused System SynthesisDicarbonyl CompoundsPyrazolofurans
Fused System SynthesisAcrylonitrilesPyrazolo[3,4-b]pyridines
Spiro System SynthesisIsatin/Ninhydrin, Active Methylene CompoundsSpiro[indole-pyrazole], Spiro[indane-pyrazole]
Spiro System SynthesisChalcones, ThioureaSpiro-pyrimidinethiones

Precursor for the Construction of Macrocyclic and Supramolecular Architectures

The functional groups present in this compound make it an ideal candidate for the design and synthesis of macrocycles and for building supramolecular assemblies.

The two hydroxyl groups (one on the pyrazole ring in its enol form and one on the methyl substituent) can be utilized as key points for macrocyclization reactions. For instance, Williamson ether synthesis with a long-chain dihalide under high-dilution conditions could yield pyrazole-containing crown ethers. Alternatively, esterification or amidation reactions linking two or more pyrazole units via long, flexible linkers can produce various macrocyclic structures. These pyrazole-based macrocycles are of interest for their potential ion-binding capabilities and host-guest chemistry.

In the realm of supramolecular chemistry, the molecule's ability to act as both a hydrogen bond donor (N-H in the pyrazolone tautomer, O-H groups) and acceptor (C=O, N, O atoms) is crucial. researchgate.net This allows for the formation of well-defined, non-covalent assemblies such as dimers, chains, or complex 3D networks in the solid state. researchgate.net Studies on similar pyrazole derivatives have demonstrated the formation of hydrogen-bonded chains and sheets. researchgate.net The benzyl (B1604629) group at the N1 position can further influence the packing of these assemblies through π-π stacking interactions, adding another layer of control over the final supramolecular architecture. nih.gov

Development of Functional Materials and Polymers Incorporating Pyrazole Moieties

The reactivity of this compound allows for its incorporation into polymeric chains, leading to the development of functional materials with tailored properties. Pyrazol-5-ones, in general, are known precursors for dyes and have applications in photography and analytical chemistry. researchgate.net

The hydroxymethyl group is a particularly useful handle for polymerization. It can be converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification, which can then undergo free-radical polymerization to produce polymers with pendant pyrazole units. These polymers could exhibit interesting properties such as metal-chelating abilities, thermal stability, or specific optical characteristics. Additionally, the di-functional nature of the molecule (possessing two hydroxyl groups in its enol form) allows it to act as a monomer in condensation polymerization. For example, polycondensation with diacids or diisocyanates could lead to the formation of polyesters or polyurethanes, respectively, where the pyrazole moiety is an integral part of the polymer backbone. Such polymers are being explored for a range of applications, from functional coatings to materials for energy and water treatment. nih.govmdpi.com The incorporation of the pyrazole ring can enhance the thermal stability and flame-retardant properties of the resulting polymer. mdpi.com

Polymerization StrategyReactive Group(s) UtilizedResulting Polymer TypePotential Application
Chain-growth PolymerizationHydroxymethyl (after conversion to acrylate)PolyacrylateMetal-chelating resins, Functional coatings
Step-growth PolymerizationHydroxymethyl, Pyrazol-5-olPolyester, PolyurethaneHigh-performance plastics, Flame retardants
Post-polymerization ModificationPyrazole N-HFunctionalized PolymersDyes, Sensors

Strategic Role in Multi-Step Organic Synthesis

Beyond its direct use in creating complex systems, this compound serves as a strategic intermediate in multi-step organic synthesis. Its multiple functional groups can be selectively manipulated to build more complex molecules.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. chemimpex.comsigmaaldrich.com The resulting pyrazole-3-carboxaldehyde is a valuable precursor for further condensation reactions, while the pyrazole-3-carboxylic acid can be used in peptide coupling or other esterification reactions. The hydroxyl group on the pyrazole ring can be alkylated or acylated to modify the electronic properties of the ring or to introduce new functional groups.

The pyrazole core itself is stable under many reaction conditions, allowing for extensive modification of its substituents. The benzyl group on N1 can be removed via hydrogenolysis if needed, opening up another site for functionalization. This controlled, stepwise modification makes the compound a valuable scaffold in synthetic campaigns targeting pharmaceuticals, agrochemicals, and other fine chemicals where the pyrazole motif is a key pharmacophore. nih.govresearchgate.net Its utility as a starting material allows chemists to access a wide range of substituted pyrazole derivatives that would be difficult to synthesize directly. researchgate.net

Emerging Research Frontiers and Future Prospects for 1 Benzyl 3 Hydroxymethyl 1h Pyrazol 5 Ol Research

Innovations in Synthetic Methodologies and Process Optimization

The synthesis of pyrazole (B372694) derivatives has traditionally relied on classical methods such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.commdpi.com However, contemporary research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies. For 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, innovations are anticipated in several key areas:

Green Chemistry Approaches: The use of environmentally benign solvents, or even solvent-free conditions, is a major trend in modern organic synthesis. rsc.org Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are being explored to reduce reaction times, increase yields, and minimize energy consumption in the preparation of pyrazole derivatives. rsc.orgresearchgate.net

Catalytic Systems: The development of novel catalysts is pivotal for enhancing the efficiency and selectivity of pyrazole synthesis. Research into the use of nanocatalysts, such as nano-ZnO, and transition-metal catalysts, like palladium nanoparticles, is showing promise for facilitating pyrazole formation under milder conditions. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted pyrazoles. mdpi.com Designing an MCR strategy for this compound could significantly streamline its synthesis.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved yields, safety, and scalability. The application of flow chemistry to the synthesis of this pyrazole derivative could enable its production on a larger scale for various applications.

Synthetic MethodKey AdvantagesPotential for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. rsc.orgRapid and efficient synthesis, potentially improving overall process economy.
Ultrasound-Assisted SynthesisMilder reaction conditions, enhanced reaction rates. rsc.orgSuitable for thermally sensitive intermediates, promoting a greener synthesis.
NanocatalysisHigh catalytic activity, easy recovery and reusability. nih.govDevelopment of a highly efficient and recyclable catalytic system for the synthesis.
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to complexity. mdpi.comA streamlined, one-pot synthesis from readily available starting materials.

Advanced Analytical and Spectroscopic Characterization Techniques

The unambiguous characterization of this compound and its derivatives is fundamental for understanding their structure-property relationships. While standard techniques like NMR, IR, and mass spectrometry are routinely employed, advanced methods are providing deeper insights. ijtsrd.comresearchgate.net

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for elucidating the precise connectivity and spatial arrangement of atoms within the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the target compound and its derivatives. mdpi.com

Single-Crystal X-ray Diffraction: This powerful technique provides definitive proof of the three-dimensional structure of a molecule in the solid state, offering crucial information on bond lengths, angles, and intermolecular interactions. nih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data by predicting spectroscopic properties, elucidating reaction mechanisms, and providing insights into the electronic structure of pyrazole derivatives. researchgate.netrsc.org

Analytical TechniqueInformation ObtainedRelevance for this compound
2D NMR (HMBC, HSQC)Detailed connectivity of atoms within the molecule. mdpi.comUnambiguous assignment of all proton and carbon signals, confirming the structure.
High-Resolution Mass SpectrometryExact molecular formula determination. mdpi.comConfirmation of the elemental composition and purity of the synthesized compound.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure and packing. nih.govDefinitive structural elucidation and understanding of intermolecular interactions.
DFT CalculationsPredicted spectroscopic data, electronic properties. researchgate.netrsc.orgCorrelation of experimental and theoretical data, providing deeper structural insights.

Rational Design and Synthesis of Derivatives for Specific Chemical Applications

The functional versatility of the pyrazole core allows for the rational design and synthesis of derivatives of this compound with tailored properties for specific applications. mdpi.comnih.gov Structure-activity relationship (SAR) studies are central to this endeavor, guiding the modification of the parent molecule to enhance its desired characteristics. nih.gov

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govglobalresearchonline.net By modifying the benzyl (B1604629) group, the hydroxymethyl substituent, or the pyrazole ring itself, new derivatives with potentially enhanced therapeutic efficacy can be developed.

Agrochemicals: The pyrazole scaffold is also present in numerous herbicides, insecticides, and fungicides. mdpi.com The synthesis of novel derivatives of this compound could lead to the discovery of new and effective crop protection agents.

Materials Science: The unique electronic and photophysical properties of some pyrazole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

Application AreaDesign StrategyPotential Outcome
Medicinal ChemistryModification of substituents to optimize interaction with biological targets. nih.govDiscovery of new drug candidates with improved potency and selectivity.
AgrochemicalsSynthesis of analogs with enhanced activity against specific pests or weeds. mdpi.comDevelopment of novel and environmentally safer crop protection agents.
Materials ScienceIntroduction of chromophoric or electronically active groups. mdpi.comCreation of new materials with tailored optical or electronic properties.

Interdisciplinary Collaborations in Chemical Sciences

The future of research on this compound will heavily rely on collaborations between chemists and scientists from other disciplines.

Chemical Biology: Collaboration with biologists will be essential to screen newly synthesized derivatives for their biological activity and to understand their mechanisms of action.

Computational Chemistry: Working with computational chemists will facilitate the rational design of new derivatives with predictable properties, thereby accelerating the discovery process.

Materials Science and Engineering: Partnerships with materials scientists will be crucial for exploring the potential of these pyrazole derivatives in the development of new functional materials.

The synergistic combination of expertise from these diverse fields will be the driving force behind the translation of fundamental chemical knowledge about this compound into tangible applications that can address challenges in medicine, agriculture, and technology.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via multi-step functionalization. For 1-benzyl-substituted pyrazoles, a common approach includes:

  • Stepwise alkylation and hydroxymethylation : Benzyl groups are introduced via nucleophilic substitution or coupling reactions, followed by hydroxymethylation using formaldehyde derivatives under controlled pH .
  • Optimized conditions : Key factors include temperature (−78°C to reflux), solvent polarity (THF, MeOH), and catalysts (n-BuLi, NaCNBH₃). For example, NaCNBH₃ in AcOH/MeOH selectively reduces intermediates without affecting sensitive functional groups .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeReference
(a)CH₃CN, n-BuLi, THF, −78°C to rtDeprotonation and alkylation
(b)AcOH, EtOH, refluxCyclization and purification
(c)NaCNBH₃, AcOH, MeOH, rtSelective reduction

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and dihedral angles between the benzyl and pyrazole moieties. R factors < 0.05 ensure high precision .
  • NMR spectroscopy : ¹H NMR identifies hydroxymethyl protons (δ 4.2–4.5 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 245.2) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of pyrazole derivatives, including this compound?

Methodological Answer: Contradictions in biological data (e.g., antifungal vs. anticancer activity) may arise from:

  • Structural variations : Subtle changes in substituents (e.g., benzodioxol vs. trifluoromethyl groups) alter binding affinities .
  • Assay conditions : Differences in cell lines, concentrations, or exposure times. Standardize protocols using controls like dose-response curves (IC₅₀ values) .
  • Mechanistic studies : Use molecular docking to compare interactions with target proteins (e.g., kinases) across derivatives .

Q. What strategies optimize regioselectivity in the synthesis of substituted pyrazole derivatives such as this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Steric and electronic effects : Bulky groups (e.g., tert-butyl) favor substitution at the less hindered pyrazole position .
  • Catalytic systems : Pd-mediated cross-coupling directs functionalization to specific sites. For example, Suzuki-Miyaura reactions selectively introduce aryl groups .

Q. Table 2: Regioselectivity in Pyrazole Functionalization

SubstituentPosition PreferenceRationaleReference
BenzylN1Steric shielding of C3/C5
HydroxymethylC3Hydrogen bonding with solvent

Q. How do computational methods (e.g., DFT, molecular docking) contribute to understanding the reactivity and pharmacological potential of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. For example, the hydroxymethyl group enhances electron density at C5, facilitating electrophilic attacks .
  • Molecular docking : Simulates binding to targets like GABA receptors or cyclooxygenase-2. Pyrazole derivatives with benzodioxol groups show higher binding scores (−9.2 kcal/mol) due to π-π stacking .

Q. What are the key considerations in designing scalable synthetic protocols for this compound while maintaining stereochemical integrity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require low temperatures to prevent racemization .
  • Catalyst loading : Reduced Pd catalyst (0.5–1 mol%) minimizes costs without compromising yield (>85%) .
  • Workflow integration : Combine continuous flow synthesis with in-line HPLC monitoring to ensure purity >98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.